molecular formula C12H15NO4 B132532 3-Hydroxycarbofuran CAS No. 16655-82-6

3-Hydroxycarbofuran

Cat. No. B132532
CAS RN: 16655-82-6
M. Wt: 237.25 g/mol
InChI Key: RHSUJRQZTQNSLL-UHFFFAOYSA-N
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Description

3-Hydroxycarbofuran is a metabolite of carbofuran, which is an insecticide and nematocide. It is one of the less toxic forms that carbofuran is metabolized into, alongside 3-ketocarbofuran. The compound has been studied for its mutagenicity and its ability to induce chromosome aberrations and sister chromatid exchanges in cells .

Synthesis Analysis

The synthesis of 3-hydroxycarbofuran itself is not directly detailed in the provided papers. However, the N-nitroso derivative of 3-hydroxycarbofuran has been synthesized by reacting carbofuran with nitrite under acidic conditions. This process involves extraction, identification by thin-layer chromatography, and purification by silica gel column chromatography .

Molecular Structure Analysis

The molecular structure of 3-hydroxycarbofuran has been confirmed through nuclear magnetic resonance and mass spectroscopy in the context of its N-nitroso derivative. The structure exhibits characteristic absorption spectra, which is indicative of its molecular framework .

Chemical Reactions Analysis

The chemical reactions involving 3-hydroxycarbofuran primarily pertain to its transformation into a nitroso derivative. This derivative has been shown to react positively with Gries reagent, which is a test for the presence of nitroso groups. The reaction products have distinct spectral properties, which are used for structural confirmation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3-hydroxycarbofuran are not detailed in the provided papers, its mutagenicity has been extensively studied. It has been shown to cause mutations in the Ames test with Salmonella typhimurium and to induce chromosome aberrations and sister chromatid exchanges in Chinese hamster ovary (CHO) cells. These biological effects suggest that 3-hydroxycarbofuran and its derivatives interact with genetic material, leading to potential mutagenic outcomes .

Relevant Case Studies

The most relevant case study provided is the investigation of the mutagenicity of N-nitroso derivatives of carbofuran, including 3-hydroxycarbofuran. This study utilized the Ames assay with bacterial strains and cytogenetic assays with mammalian cells to determine the mutagenic potential of these compounds. The results indicated that the nitroso derivatives are mutagenic and can induce genetic damage in cells .

Scientific Research Applications

Metabolic Studies and Comparative Metabolism

3-Hydroxycarbofuran is a major metabolite of the carbamate pesticide carbofuran. Studies have investigated its metabolism in various species, such as humans, rats, and mice, focusing on the role of cytochrome P450 enzymes. These studies provide insights into the differential metabolic capacities and risks associated with pesticide exposure in different species (Usmani, Hodgson, & Rose, 2004).

Environmental Monitoring and Food Safety

Research has been conducted on the detection and quantification of 3-hydroxycarbofuran in various environmental and agricultural samples. This includes methods to measure residues in duck liver, soil, water, and crops, which are crucial for assessing environmental contamination and ensuring food safety (Chen et al., 2020), (Otieno et al., 2010).

Analytical Method Development

There is significant research on developing sensitive and specific analytical methods for detecting 3-hydroxycarbofuran. These methods, such as enzyme-linked immunosorbent assays (ELISA) and liquid chromatography, are essential for monitoring its presence in various matrices, including fruits, vegetables, and water (Lan et al., 2019).

Bioremediation Studies

Research on bioremediation focuses on microbial degradation of carbofuran, which generates 3-hydroxycarbofuran as a transformation product. Understanding this process is critical for developing strategies to mitigate environmental pollution caused by pesticides (Park et al., 2022).

Safety And Hazards

3-Hydroxycarbofuran is highly toxic and can be fatal if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product .

Future Directions

Future research directions could focus on the development of carbohydrate-containing drugs, as 3-Hydroxycarbofuran is a member of the carbamate class of pesticides . Other potential directions include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

(3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSUJRQZTQNSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2037506
Record name 3-Hydroxycarbofuran
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxy-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Hydroxycarbofuran

CAS RN

16655-82-6
Record name 3-Hydroxycarbofuran
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Record name 3-Hydroxycarbofuran
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Record name 3-Hydroxycarbofuran
Source EPA DSSTox
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Record name (3-hydroxy-2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate
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Record name 3-HYDROXYCARBOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J7N7A61BJ
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Record name 3-Hydroxy-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

138 - 140 °C
Record name 3-Hydroxy-carbofuran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032775
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
IH Williams, MJ Brown - Journal of Agricultural and Food …, 1973 - ACS Publications
… Acid hydrolysis is used to release any conjugated 3-hydroxycarbofuran to the aglycone form. This is followed by extraction of the aqueousphase with dichloromethane and column …
Number of citations: 46 pubs.acs.org
RD Inman, U Kiigemagi, ML Deinzer - Journal of Agricultural and …, 1983 - ACS Publications
… plant metabolite, 3-hydroxycarbofuran, was modified for the … its principal metabo-lite, 3-hydroxycarbofuran (2, 3-dihydro-3-… Analysis of hay samples for residues of 3-hydroxycarbofuran …
Number of citations: 10 pubs.acs.org
C Soler, B Hamilton, A Furey, KJ James… - Analytical …, 2007 - ACS Publications
… 3-hydroxycarbofuran). PLE recoveries ranged from 55 to 94% with limits of quantification from 10 (for carbosulfan, carbofuran, 3-hydroxycarbofuran, … carbofuran, 3-hydroxycarbofuran, …
Number of citations: 96 pubs.acs.org
S Ogawa, NM Brito, MRS Silva, ML Ribeiro… - Journal of liquid …, 2006 - Taylor & Francis
A simple method was developed to determine carbofuran and 3‐hydroxycarbofuran in coconut water. The procedure involved solid‐phase extraction using C 18 cartridges with …
Number of citations: 20 www.tandfonline.com
TC Marshall, HW Dorough - Journal of Agricultural and Food …, 1984 - ACS Publications
When 14C-ring-labeled 3-hydroxycarbofuran glucoside (3-OH-C-Glu) and its aglycon (3-OH-C) were administered orally to rats, both compounds were excreted predominantly in the …
Number of citations: 10 pubs.acs.org
H Sonobe, LVR Kamps, EP Mazzola… - Journal of Agricultural …, 1981 - ACS Publications
… Biosynthesis of this compound apparently involves conjugation of 3-hydroxycarbofuran with (Z)-2-methyl-2-butenoic acid (angelic acid). This compound is the major carbofuran residue …
Number of citations: 11 pubs.acs.org
J Lan, M Wang, S Ding, Y Fan, X Diao… - Food and Agricultural …, 2019 - Taylor & Francis
… Being a potent acetylcholinesterase inhibitor, carbofuran and its metabolite 3-hydroxycarbofuran (3-OH-CBF) are required for the analysis of their residues in food. However, an …
Number of citations: 24 www.tandfonline.com
TR Nelsen, RF Cook - Journal of agricultural and food chemistry, 1980 - ACS Publications
… and its major carbamate plant metabolite, 3-hydroxycarbofuran, is reported. A method … 3-Hydroxycarbofuran. Figure 2 diagrams the flow scheme for the analysis of 3-hydroxycarbofuran …
Number of citations: 29 pubs.acs.org
CP Zhang, HM He, JZ Yu, XQ Hu, YH Zhu… - … Science and Health …, 2016 - Taylor & Francis
… In this work, a simple gas chromatography (GC) method was established to detect the residue of carbosulfan and its metabolites carbofuran and 3-hydroxycarbofuran in brown rice, rice …
Number of citations: 22 www.tandfonline.com
JRW Miles, CM Tu, CR Harris - Journal of Environmental Science & …, 1981 - Taylor & Francis
… In the natural loam the 3-hydroxycarbofuran disappeared … of 3-hydroxycarbofuran and production of 3-ketocarbofuran in our soils, we repeated the incubation of 3hydroxycarbofuran in …
Number of citations: 32 www.tandfonline.com

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